Imidodiphosphoric acid
Overview
Description
Synthesis Analysis
The synthesis of imidodiphosphoric acid derivatives often involves the strategic functionalization of imidazole rings with phosphoric acid groups. This process allows for the creation of highly enantioselective catalysts that can be employed in asymmetric synthesis. For example, the synthesis of chiral imidodiphosphoric acids has been demonstrated to be highly effective in catalyzing the [4+2] cycloadditions of β,γ-unsaturated α-ketoesters and 3-vinylindoles, yielding poly-substituted 3,4-dihydro-2H-pyrans with excellent diastereoselectivities and enantioselectivities (Guan et al., 2019).
Molecular Structure Analysis
The molecular structure of imidodiphosphoric acids is characterized by the presence of two phosphoric acid groups attached to an imidazole ring. This unique structure imparts a high level of reactivity and selectivity, making these acids potent catalysts for asymmetric synthesis. The structure also facilitates the formation of double hydrogen bonds with substrates, which is crucial for the high enantioselectivity observed in many reactions catalyzed by these compounds.
Chemical Reactions and Properties
Imidodiphosphoric acids exhibit remarkable catalytic properties in a variety of chemical reactions. They have been successfully used in enantioselective additions, cycloadditions, and Friedel-Crafts reactions, among others. For instance, they catalyze the highly enantioselective synthesis of 1,1,1-triarylethanes through nucleophilic addition of pyrrole and indoles to 3-vinylindoles, showcasing their ability to influence the stereochemical outcome of reactions (Guan et al., 2019).
Scientific Research Applications
Catalyzing Ring-Opening Polymerization : Imidodiphosphoric acid is used as a bifunctional catalyst for the controlled ring-opening polymerization of δ-valerolactone and ε-caprolactone, producing polymers with controlled molecular weight and narrow polydispersities (Kan, Jin, Xiao-jiang, Chen, Wu, Ouyang, Guo, & Li, 2013).
Catalyzing Enantioselective Additions : Chiral imidodiphosphoric acids efficiently catalyze the enantioselective addition of pyrrole and indoles to 3-vinylindoles. This process leads to the synthesis of optically active 1,1,1-triarylethanes with quaternary stereocenters (Guan et al., 2019).
Enantioselective α-Chlorination : Chiral imidodiphosphoric acids are used to catalyze enantioselective α-chlorination of β-keto esters and amides, yielding optically active products with high enantioselectivities and excellent yields (Guan, An, Liu, Zhang, Gao, Zhou, Zhang, & Zhang, 2018).
Aza-Friedel-Crafts Reactions : H₈-BINOL chiral imidodiphosphoric acid catalyzes highly enantioselective aza-Friedel-Crafts reactions between pyrroles and enamides/imines, allowing for low catalyst loadings and gram-scale production (Wu, Zhuo, Sha, Fan, An, Jiang, & Zhang, 2015).
Extraction of Alkaline Earth Metals : Imidophosphorus reagents, including imidodiphosphoric acid, can effectively extract alkaline earth metals like Ca, Ba, and Sr from liquids, suggesting potential applications in liquid extraction and separation processes (Sladek, Navratil, & Herrmann, 1999).
Catalytic Asymmetric Oxa-Pictet-Spengler Reaction : Nitrated confined imidodiphosphoric acid catalysts enable a highly enantioselective catalytic oxa-Pictet-Spengler reaction, producing high yields and excellent enantioselectivities (Das, Liu, Zheng, Alachraf, Thiel, De, & List, 2016).
Synthesizing Poly-Substituted 3,4-Dihydro-2 H-pyrans : Imidodiphosphoric acid-catalyzed hetero-Diels-Alder reaction is effective in synthesizing optically active 3,4-dihydro-2 H-pyran derivatives with excellent yields, diastereoselectivity, and enantioselectivity (Guan, Liu, An, Zhang, & Zhang, 2019).
Future Directions
Imidodiphosphoric acids have outperformed their parent catalysts in a variety of systems . They have been used in the development of a highly enantioselective catalytic oxa-Pictet–Spengler reaction . Future research may focus on exploring other potential applications of these acids in chemical synthesis .
properties
IUPAC Name |
(phosphonoamino)phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H5NO6P2/c2-8(3,4)1-9(5,6)7/h(H5,1,2,3,4,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGSOPFGGKKDQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H5NO6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27590-04-1 (Parent), 26039-10-1 (tetra-hydrochloride salt) | |
Record name | Tetrasodium imidodiphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026039101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidodiphosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027590041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00181989 | |
Record name | Imidodiphosphoric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidodiphosphoric acid | |
CAS RN |
26039-10-1, 27590-04-1 | |
Record name | Tetrasodium imidodiphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026039101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidodiphosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027590041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidodiphosphoric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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